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Compound of Interest

Compound Name: 2-(Morpholin-3-yl)ethanol

Cat. No.: B1524642

Reboxetine is a highly selective and potent Norepinephrine Reuptake Inhibitor (NRI) used
clinically for the management of depressive disorders.[1] Marketed under various trade names,
including Edronax®, it is also explored for its therapeutic potential in treating panic disorders
and Attention Deficit/Hyperactivity Disorder (ADHD).[2] The molecular structure of reboxetine
features two stereogenic centers, giving rise to four possible stereocisomers. Extensive
pharmacological studies have revealed that the therapeutic efficacy is predominantly attributed
to the (S,S)-enantiomer, which exhibits significantly greater activity and selectivity for the
norepinephrine transporter (NET) compared to its (R,R)-counterpart.[1][2][3]

This disparity in biological activity underscores the critical importance of stereocontrol in the
synthesis of reboxetine for pharmaceutical applications. A "chiral switch,"” the move from
marketing a racemic drug to a pure, single enantiomer, is a common theme in drug
development, driven by the desire to maximize therapeutic effect while minimizing potential
side effects from less active or inactive isomers.[3]

This application note provides a detailed, technically-grounded guide for the stereoselective
synthesis of (S,S)-reboxetine. The strategy detailed herein hinges on the principle of chiral pool
synthesis, where a readily available, enantiopure starting material is used to establish the
stereochemistry of the morpholine ring early in the synthetic sequence. Specifically, this guide
will focus on a synthetic pathway that proceeds through a key intermediate derived from (S)-3-
amino-1,2-propanediol, effectively utilizing an (S)-morpholin-3-ylmethanol derivative as the
foundational chiral building block.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1524642?utm_src=pdf-interest
https://ijamtes.org/gallery/72%20mar%20ijamtes.pdf
https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01283g/unauth
https://ijamtes.org/gallery/72%20mar%20ijamtes.pdf
https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01283g/unauth
https://pmc.ncbi.nlm.nih.gov/articles/PMC10321182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10321182/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Overall Synthetic Strategy: A Chiral Building Block
Approach

The core challenge in synthesizing (S,S)-reboxetine is the precise installation of two adjacent
chiral centers with the correct (S,S) configuration. The strategy outlined here circumvents the
need for challenging chiral resolutions or complex asymmetric catalysis for one of the centers
by incorporating it from the start. The approach involves two primary phases:

» Construction of the Chiral Morpholine Core: A protected (S)-morpholin-3-ylmethanol
derivative is synthesized from an inexpensive, commercially available chiral starting material.
This locks in the first stereocenter.

o Diastereoselective Elaboration: The chiral core is then elaborated through a series of
reactions to introduce the phenyl and 2-ethoxyphenoxy moieties, with a focus on controlling
the stereochemistry of the second chiral center.

This methodical approach ensures a high degree of enantiomeric purity in the final active
pharmaceutical ingredient (API).
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Diagram 1: High-level workflow for the synthesis of (S,S)-Reboxetine.
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Part 1: Synthesis of the N-Boc-(S)-morpholin-3-
ylmethanol Core

The foundational step of this synthesis is the construction of the chiral morpholine ring with a
defined stereocenter at the C3 position. This is achieved in a three-step sequence starting from
(S)-3-amino-1,2-propanediol.

Causality Behind Experimental Choices

o Step 1 & 2 (Amidation and Cyclization): The reaction of (S)-3-amino-1,2-propanediol with
chloroacetyl chloride forms an amide intermediate.[4] Subsequent treatment with a strong,
non-nucleophilic base like potassium tert-butoxide (t-BuOK) in tert-Amyl alcohol is crucial.[4]
This base is potent enough to deprotonate the alcohol, initiating an intramolecular
Williamson ether synthesis (cyclization) to form the morpholinone ring. The bulky nature of
the base and solvent system favors the desired six-membered ring formation over potential
side reactions.[4]

o Step 3 (Nitrogen Protection): The secondary amine of the morpholinone is protected as its
tert-butyloxycarbonyl (Boc) derivative. This is a critical step for two reasons: 1) It prevents
the amine from interfering with subsequent organometallic and basic reagents, and 2) It
enhances solubility in organic solvents.

o Step 4 (Lactam Reduction): The morpholinone is a cyclic amide (lactam). Its carbonyl group
is selectively reduced to a methylene group using a powerful reducing agent like borane-
tetrahydrofuran complex (BHs-THF).[1][5] This reduction is highly efficient and does not
affect the Boc protecting group or the primary alcohol, yielding the desired chiral building
block.
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Diagram 2: Synthesis of the N-Boc protected chiral morpholine core.
Protocol 1: Synthesis of N-Boc-(S)-morpholin-3-

ylmethanol

Materials and Reagents:
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Molar Mass ( g/mol

Reagent | Quantity Moles (equiv.)
(S)-3-Amino-1,2-
. 91.11 10.0g 1.0
propanediol
Chloroacetyl chloride 112.94 135¢g 11
Potassium tert-
_ 112.21 135¢g 11
butoxide
Di-tert-butyl
] 218.25 26.2g 11
dicarbonate (Bocz20)
Borane THF complex
120 mL 11
(1M)
Solvents - As required
Procedure:

o Amidation: Dissolve (S)-3-amino-1,2-propanediol (1.0 eq) in a suitable solvent mixture like
CHsCN/MeOH. Cool the solution to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq)
dropwise while maintaining the temperature below 10 °C. Stir for 2 hours at room
temperature. Remove the solvent under reduced pressure to obtain the crude amide.

e Cyclization: In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in tert-
Amyl alcohol. Add the crude amide from the previous step to this solution at room
temperature. Heat the mixture to 80 °C and stir for 4-6 hours until TLC analysis indicates
completion. Cool, neutralize with a mild acid (e.g., NH4Cl solution), and extract with an
organic solvent (e.g., ethyl acetate). Dry and concentrate to yield crude (S)-morpholin-3-one.

e Boc Protection: Dissolve the crude (S)-morpholin-3-one in a solvent such as
dichloromethane (DCM). Add Boc20 (1.1 eq) and a base (e.g., triethylamine, 1.2 eq). Stir at
room temperature overnight. Wash the reaction mixture with water and brine, dry over
NazS0a4, and concentrate. Purify by column chromatography (silica gel) to obtain pure N-
Boc-(S)-morpholin-3-one.
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» Reduction: Dissolve the purified N-Boc-(S)-morpholin-3-one in anhydrous THF and cool to O
°C. Add 1M BHs-THF solution (1.1 eq) dropwise. Allow the reaction to warm to room
temperature and then heat to reflux for 3-4 hours. Cool the reaction to 0 °C and carefully
guench with methanol, followed by 1M HCI. Basify the solution and extract with ethyl acetate.
The combined organic layers are dried and concentrated to yield the target N-Boc-(S)-
morpholin-3-ylmethanol.

Part 2: Assembly of the (S,S)-Reboxetine Framework

With the first stereocenter secured, the synthesis proceeds to build the final molecule by
introducing the two aryl substituents. This phase is critical for establishing the second
stereocenter in the desired (S) configuration.

Causality Behind Experimental Choices

o Step 5 (Selective Oxidation): The primary alcohol of the chiral core must be converted to an
aldehyde to allow for the introduction of the phenyl group. A selective oxidation method, such
as Swern oxidation or using Dess-Martin periodinane (DMP), is essential to prevent over-
oxidation to a carboxylic acid and to avoid harsh conditions that could compromise the Boc
protecting group.

o Step 6 (Phenylation): The addition of a phenyl Grignard reagent (phenylmagnesium bromide)
to the aldehyde creates the second chiral center. This nucleophilic addition is
diastereoselective, and while it produces a mixture of diastereomers, the desired (S,S)
configuration is often a major product. The stereochemical outcome is influenced by steric
hindrance and chelation effects.

o Step 7 (Etherification): The resulting benzylic alcohol is converted into the final ether. This is
typically a two-step process to ensure good yields and stereochemical control. First, the
alcohol is converted to a good leaving group, such as a bromide, using reagents like
triphenylphosphine and carbon tetrabromide or phosphorus tribromide.[1][5] This bromide is
then displaced by the nucleophilic 2-ethoxyphenoxide (generated from 2-ethoxyphenol and a
base like t-BuOK).[1][5] This Sn2-type reaction proceeds with inversion of configuration if the
reaction center is chiral and attacked directly. However, in many reported syntheses, this
sequence is designed to either retain or establish the correct final stereochemistry.
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o Step 8 (Deprotection): The final step is the removal of the acid-labile Boc group. Treatment
with a strong acid like trifluoroacetic acid (TFA) cleanly cleaves the protecting group, yielding
the final (S,S)-reboxetine product, which can be isolated as a free base or a

pharmaceutically acceptable salt.[4]
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Diagram 3: Final assembly and deprotection to yield (S,S)-Reboxetine.

Protocol 2: Elaboration to (S,S)-Reboxetine
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Materials and Reagents:

Molar Mass ( g/mol

Reagent | Quantity Moles (equiv.)
N-Boc-(S)-morpholin-
217.27 10.0g 1.0
3-ylmethanol
Dess-Martin
o 424.14 215¢g 11
Periodinane (DMP)
Phenylmagnesium
] 16.9 mL 11
bromide (3M)
Triphenylphosphine
PRenyIpnosp 262.29 13.3g 11
(PPh3)
Carbon tetrabromide
331.63 16.8g 11
(CBra)
2-Ethoxyphenol 138.16 6.49g 1.0
Potassium tert-
_ 112.21 5749 11
butoxide (t-BuOK)
Trifluoroacetic acid )
114.02 As required
(TFA)
Procedure:

o Oxidation: Dissolve N-Boc-(S)-morpholin-3-ylmethanol (1.0 eq) in anhydrous DCM. Add DMP
(1.1 eq) portion-wise at room temperature. Stir for 2-3 hours until the starting material is
consumed (monitored by TLC). Quench the reaction with a saturated solution of Na2S20:s.
Extract with DCM, dry, and concentrate to obtain the crude aldehyde, which is used directly
in the next step.

e Phenylation: Dissolve the crude aldehyde in anhydrous THF and cool to -78 °C. Add
phenylmagnesium bromide solution (1.1 eq) dropwise. Stir at this temperature for 1 hour,
then allow to warm slowly to room temperature. Quench the reaction with saturated NHa4Cl
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solution. Extract with ethyl acetate, dry, and concentrate. The resulting diastereomeric
alcohols can be separated by column chromatography.

e Bromination: Dissolve the desired alcohol diastereomer (1.0 eq) and CBra (1.1 eq) in
anhydrous DCM and cool to 0 °C. Add a solution of PPhs (1.1 eq) in DCM dropwise. Stir at 0
°C for 30 minutes and then at room temperature for 2 hours. Concentrate the reaction
mixture and purify by chromatography to isolate the intermediate bromide.

 Etherification: Dissolve 2-ethoxyphenol (1.0 eq) in anhydrous THF and add t-BuOK (1.1 eq)
at 0 °C. Stir for 20 minutes. Add a solution of the bromide from the previous step. Allow the
reaction to stir at room temperature overnight. Quench with water, extract with ethyl acetate,
dry, and concentrate. Purify by column chromatography to yield N-Boc-(S,S)-reboxetine.

» Deprotection: Dissolve the purified N-Boc-(S,S)-reboxetine in DCM. Add an excess of TFA
(e.g., 20% v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess
acid under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated
NaHCOs solution to obtain the free base. The aqueous layer can be acidified and extracted
to recover any product, or the product can be crystallized as a salt (e.g., succinate). The final
product's enantiomeric purity should be confirmed by chiral HPLC.[4]

Conclusion

This application note outlines a robust and stereocontrolled synthetic route to (S,S)-reboxetine,
the pharmacologically active enantiomer. By employing a chiral pool strategy starting from
(S)-3-amino-1,2-propanediol, the synthesis efficiently establishes the crucial C3-stereocenter of
the morpholine ring. Subsequent diastereoselective steps allow for the construction of the
complete molecular framework. The detailed protocols and the rationale behind the chosen
methodologies provide researchers and drug development professionals with a practical and
scientifically sound guide for the synthesis of this important antidepressant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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